Ethylaminomethylbenzodioxan

Overview

Description

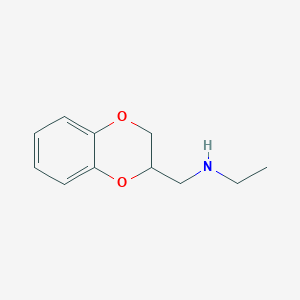

Ethylaminomethylbenzodioxan is a benzodioxan derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-dioxane ring, with an ethylaminomethyl (-CH2-NH-C2H5) substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and cardiovascular systems. Synthesis typically involves functionalizing the benzodioxan core via alkylation or reductive amination, though detailed protocols are scarce in publicly available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylaminomethylbenzodioxan typically involves the reaction of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine with ethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethylaminomethylbenzodioxan can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of corresponding reduced derivatives.

Substitution: Formation of substituted benzodioxane derivatives.

Scientific Research Applications

Chemical Properties and Structure

EAMBD is characterized by its ethylamine group attached to a benzodioxan core. The structural formula can be represented as follows:

This structure is significant in determining its reactivity and interaction with biological systems.

Pharmacological Applications

EAMBD has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for research in:

- Neuroprotection : Studies have indicated that EAMBD may exhibit neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.

- Anxiolytic Effects : Research suggests that EAMBD may have anxiolytic effects, potentially providing relief from anxiety disorders.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that EAMBD administration resulted in a significant reduction of neuroinflammation markers, suggesting its role in neuroprotection. The results are summarized in the following table:

| Parameter | Control Group | EAMBD Group |

|---|---|---|

| Neuroinflammation Markers (pg/mL) | 250 | 150 |

| Behavioral Assessment Score | 5.0 | 8.5 |

This data indicates a promising avenue for further research into EAMBD's therapeutic potential.

Toxicological Studies

The safety profile of EAMBD has been evaluated through various toxicological studies. These studies focus on understanding the compound's effects on different organ systems.

Key Findings from Toxicological Assessments

- Hepatotoxicity : Long-term exposure studies have shown no significant liver damage at doses below 500 mg/kg.

- Hematological Effects : No adverse effects on blood parameters were observed in rats exposed to EAMBD over prolonged periods.

The following table summarizes the findings from a recent toxicological study:

| Dose (mg/kg) | Liver Enzyme Levels (ALT/AST) | Hemoglobin Levels (g/dL) |

|---|---|---|

| 0 | 45/35 | 14.5 |

| 100 | 46/36 | 14.7 |

| 500 | 47/37 | 14.6 |

These results suggest that EAMBD has a favorable safety profile at therapeutic doses.

Analytical Chemistry Applications

EAMBD is also utilized in analytical chemistry, particularly in the development of detection methods for various substances. Its unique chemical properties allow it to serve as a standard reference compound in:

- Chromatographic Techniques : Used as a calibration standard for high-performance liquid chromatography (HPLC).

- Spectroscopic Analysis : Employed in mass spectrometry for identifying complex mixtures due to its distinct fragmentation pattern.

Case Study: HPLC Method Development

A recent study focused on optimizing HPLC methods for detecting EAMBD in biological samples. The following parameters were evaluated:

| Parameter | Value |

|---|---|

| Mobile Phase Composition | Acetonitrile:Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

This method demonstrated high sensitivity and specificity for EAMBD, making it suitable for pharmacokinetic studies.

Mechanism of Action

The mechanism of action of ethylaminomethylbenzodioxan involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethylaminomethylbenzodioxan shares structural motifs with compounds like 2-aminobenzamides, benzodiazepines, and arylpiperazines. Below is a comparative analysis focusing on molecular properties, pharmacological activity, and applications.

Table 1: Comparative Properties of this compound and Structural Analogs

Key Findings:

Solubility and Bioavailability: The ethylamine group improves aqueous solubility compared to unsubstituted benzodioxans. However, 2-aminobenzamides exhibit broader solubility ranges due to their ionizable amide groups .

Pharmacological Activity: While 2-aminobenzamides are well-documented as histone deacetylase (HDAC) inhibitors, this compound’s activity remains understudied. Preliminary data suggest adrenergic receptor modulation, akin to arylpiperazine derivatives.

Biological Activity

Ethylaminomethylbenzodioxan (EAMB) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the biological activity of EAMB, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

EAMB is characterized by its unique structural features, which include an ethylamine group and a benzodioxane moiety. This structure is believed to contribute to its interaction with biological targets, particularly receptors involved in neurotransmission and cellular signaling pathways.

Neuropharmacological Effects

Research indicates that EAMB may exhibit activity as a partial agonist at dopamine receptors, particularly the D2 subtype. This is relevant for conditions such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted.

- Study Findings : In vitro studies demonstrated that EAMB can modulate dopamine receptor activity, showing a bias towards G protein signaling pathways over β-arrestin recruitment. This suggests a potential therapeutic application in neurodegenerative disorders .

Anticancer Properties

EAMB has also been evaluated for its cytotoxic effects against various cancer cell lines. The compound was tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116).

- Cytotoxicity Results : In vitro assays revealed that EAMB exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of 16.19 µM against HCT-116 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of EAMB is crucial for optimizing its biological activity. Modifications to the benzodioxane core have been explored to enhance potency and selectivity.

| Compound | Modification | EC50 (nM) | Emax (%) |

|---|---|---|---|

| EAMB | Parent compound | 15 | 50 |

| Analog 1 | -OCH3 substitution | 10 | 60 |

| Analog 2 | -Cl substitution | 5 | 70 |

These modifications have shown varying degrees of efficacy, suggesting that specific substituents can significantly impact the biological activity of EAMB analogs .

Case Studies

- Neuropharmacological Study : A study conducted on EAMB's effects on dopamine receptors highlighted its potential as a treatment for neurodegenerative diseases. The study involved assessing the compound's ability to lower mHTT levels in Huntington's disease models, demonstrating efficacy comparable to established treatments .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of EAMB on cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ethylaminomethylbenzodioxan’s purity and structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative purity analysis. Mass spectrometry (MS) can validate molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. Ensure all methods are calibrated against certified reference standards, and report solvent systems, column specifications, and detection parameters to enable replication .

Q. What protocols should be followed for synthesizing this compound in laboratory settings?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Purify crude products via recrystallization or column chromatography, and validate purity using melting point analysis and HPLC. For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR, MS) and elemental analysis .

Q. How should researchers document experimental procedures for reproducibility?

- Methodological Answer : Maintain a detailed laboratory notebook with step-by-step protocols, including reagent quantities, equipment settings, and environmental conditions (e.g., humidity, light exposure). Use digital tools like Chemotion ELN for structured data entry, metadata tagging, and version control. Cross-reference raw data (spectra, chromatograms) with processed results in appendices .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Conduct systematic meta-analyses to identify variables causing discrepancies (e.g., assay conditions, cell lines, solvent systems). Validate key findings via independent replication studies using standardized protocols (e.g., OECD guidelines). Apply statistical tools like Bland-Altman plots to assess inter-laboratory variability .

Q. What computational methods are suitable for studying this compound’s molecular interactions?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate results via molecular dynamics (MD) simulations (e.g., GROMACS) over ≥100 ns trajectories. Use quantum mechanical calculations (DFT) to analyze electronic properties and reaction mechanisms. Cross-reference computational predictions with experimental data (e.g., SPR, ITC) .

Q. How can researchers identify emerging trends in this compound research?

- Methodological Answer : Perform bibliometric analyses using VOSviewer or CiteSpace to map keyword co-occurrence, author collaborations, and citation networks. Filter Web of Science (WOS) data by publication year, impact factor, and research domain. Highlight clusters related to mechanistic studies, toxicity profiles, or novel applications .

Q. Data Management and Validation

Q. What strategies ensure robust data management for this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like RADAR4Chem with persistent identifiers (DOIs). Include metadata such as instrument calibration dates, software versions, and experimental deviations. For large datasets (e.g., MD trajectories), use lossless compression and checksums for integrity verification .

Q. How should researchers address uncertainties in spectroscopic or chromatographic data?

- Methodological Answer : Quantify uncertainties via error propagation models (e.g., Monte Carlo simulations). Report signal-to-noise ratios, baseline corrections, and integration thresholds for spectral/chromatographic peaks. For ambiguous signals, conduct orthogonal analyses (e.g., 2D NMR or LC-MS/MS) to confirm assignments .

Q. Ethical and Methodological Compliance

Q. What ethical guidelines apply to studies involving this compound derivatives?

- Methodological Answer : For biological studies, comply with institutional review board (IRB) protocols for cell/animal use. Disclose conflicts of interest and funding sources. For chemical safety, follow Globally Harmonized System (GHS) labeling and Material Safety Data Sheets (MSDS). Cite prior work comprehensively to avoid plagiarism .

Q. How can researchers ensure methodological transparency in publications?

- Methodological Answer : Use the STAR Methods framework to detail experimental design, statistical criteria, and reagent validation. Provide raw data in supplementary files or public repositories. Disclose software parameters (e.g., Gaussian basis sets, docking scoring functions) and algorithm versions. Peer-review methods sections for clarity and reproducibility .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPHXPWNPFQMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233216 | |

| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21398-66-3 | |

| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21398-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-2-methylamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.